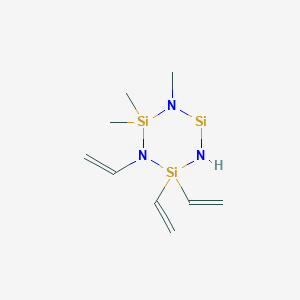

Trimethyltrivinylcyclotrisilazane

描述

属性

分子式 |

C9H19N3Si3 |

|---|---|

分子量 |

253.52 g/mol |

InChI |

InChI=1S/C9H19N3Si3/c1-7-12-14(5,6)11(4)13-10-15(12,8-2)9-3/h7-10H,1-3H2,4-6H3 |

InChI 键 |

KNLJAUIHCQAYAE-UHFFFAOYSA-N |

规范 SMILES |

CN1[Si]N[Si](N([Si]1(C)C)C=C)(C=C)C=C |

产品来源 |

United States |

Synthetic Methodologies for Trimethyltrivinylcyclotrisilazane and Its Derivatives

Direct Synthetic Pathways for Cyclotrisilazanes

The primary and most direct method for the synthesis of cyclotrisilazanes, including Trimethyltrivinylcyclotrisilazane, is the ammonolysis of the corresponding dichlorosilane. This reaction involves the treatment of a diorganodichlorosilane with ammonia (B1221849). In the case of this compound, the precursor is methylvinyldichlorosilane.

3 CH₃(CH₂=CH)SiCl₂ + 9 NH₃ → [CH₃(CH₂=CH)SiNH]₃ + 6 NH₄Cl

This process is typically carried out in an inert solvent to facilitate the reaction and the precipitation of ammonium (B1175870) chloride, which is subsequently removed by filtration. The yield and purity of the resulting this compound can be influenced by reaction conditions such as temperature, pressure, and the rate of ammonia addition.

Functionalization Reactions of Vinyl-Substituted Cyclotrisilazanes

The presence of vinyl groups on the silicon atoms of the cyclotrisilazane ring opens up a wide array of possibilities for post-synthesis functionalization. These reactions allow for the tailoring of the compound's properties and its integration into larger polymeric structures.

A significant functionalization route for vinyl-substituted silicon compounds is the catalytic silylative coupling with terminal alkynes. This reaction, often catalyzed by transition metal complexes, particularly those of ruthenium, allows for the formation of new carbon-carbon and silicon-carbon bonds. researchgate.net

The silylative coupling of a vinyl-substituted cyclotrisilazane with a terminal alkyne, such as phenylacetylene, in the presence of a ruthenium catalyst like [RuHCl(CO)(PCy₃)₂], would lead to the formation of a silylethyne derivative. researchgate.net This reaction provides a direct method for introducing alkynyl functionalities onto the cyclotrisilazane core, creating valuable building blocks for more complex molecular architectures. researchgate.net The general scheme for this reaction involves the addition of the Si-C(vinyl) bond across the C≡C triple bond of the alkyne.

| Vinylsilane Reactant | Alkyne Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Phenylacetylene | [RuHCl(CO)(PCy₃)₂] | (Phenylethynyl)vinylsilyl-functionalized cyclotrisilazane | researchgate.net |

| Divinyldimethylsilane | 1-Hexyne | [RuHCl(CO)(PPh₃)₃] | (Hexyn-1-yl)(vinyl)dimethylsilane | researchgate.net |

The silicon-nitrogen bonds within the cyclotrisilazane ring are susceptible to hydrolysis. Controlled hydrolysis of this compound can lead to the formation of siloxane linkages, resulting in the creation of polysilazoxanes. This process involves the reaction of the cyclotrisilazane with a stoichiometric amount of water, which can be catalyzed by acids or bases.

The reaction initially leads to the opening of the cyclotrisilazane ring and the formation of silanol-functionalized linear or cyclic species. Subsequent polycondensation of these intermediates, driven by the elimination of ammonia, results in the formation of a cross-linked polymer network. The vinyl groups can remain intact during this process, providing sites for further curing or functionalization in the resulting polymer.

| Starting Material | Reaction Type | Potential Intermediate | Final Product Type |

|---|---|---|---|

| This compound | Controlled Hydrolysis | Linear/cyclic vinyl-substituted silanol-silazanes | Cross-linked Poly(vinylsilazoxane) |

The vinyl groups of this compound are amenable to radical substitution reactions, providing another versatile route for its functionalization. A prominent example of such a reaction is the thiol-ene radical addition. wikipedia.org This reaction involves the addition of a thiol (R-SH) across the vinyl group's double bond, initiated by a radical initiator (e.g., AIBN) or UV light.

The mechanism proceeds via the formation of a thiyl radical (RS•), which attacks the vinyl group to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final thioether product and regenerate the thiyl radical, thus propagating the radical chain. This reaction is highly efficient and follows anti-Markovnikov regioselectivity. wikipedia.org

| Vinylsilane Substrate | Thiol Reagent | Initiator | Product Type | Reference |

|---|---|---|---|---|

| This compound | 1-Dodecanethiol | AIBN/Heat | S-dodecyl thioether derivative of the cyclotrisilazane | wikipedia.org |

| Allyltrimethylsilane | Thiophenol | UV Light | 3-(Phenylthio)propyltrimethylsilane | wikipedia.org |

Polymerization Reactions and Mechanisms of Trimethyltrivinylcyclotrisilazane

Ring-Opening Polymerization (ROP) Pathways

Ring-opening polymerization (ROP) is a primary method for polymerizing cyclic monomers like trimethyltrivinylcyclotrisilazane. This process can be initiated by anionic, cationic, or radical species, each following a distinct mechanistic pathway.

Anionic Ring-Opening Polymerization of Vinylcyclosilazanes

Anionic ring-opening polymerization (AROP) of cyclosiloxanes is a well-established method for producing polymers with controlled molecular weights and structures. In the case of vinyl-substituted cyclosiloxanes, such as 2,2-divinyl-4,4,6,6-tetramethylcyclotrisiloxane, AROP leads to a regular polymer structure. researchgate.net The polymerization can be initiated by strong bases or organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.org The use of organocatalysts, particularly phosphazene superbases, has been shown to enhance polymerization rates compared to traditional metal-based systems by increasing the nucleophilicity of the initiator or chain end. researchgate.netresearchgate.net

The mechanism involves the nucleophilic attack of the initiator on a silicon atom in the cyclosilazane ring, leading to ring cleavage and the formation of a linear silazane anion. This anion then propagates by attacking another cyclic monomer. The process can be controlled to produce well-defined polymer architectures. rsc.org For instance, photobase generators can be employed to achieve photo-induced living anionic ROP, offering precise control over the polymerization process. researchgate.netresearchgate.net

Radical Ring-Opening Polymerization Considerations

Radical ring-opening polymerization (rROP) offers a versatile method for polymerizing cyclic monomers that contain vinyl or exomethylene groups. nih.gov This mechanism combines the advantages of both ROP and radical polymerization, allowing for the incorporation of heteroatoms into the polymer backbone through a robust radical process. nih.gov For vinylcyclopropanes, a related class of strained ring systems, rROP proceeds via an addition-fragmentation mechanism. nih.govtaylorfrancis.com

In the context of this compound, the vinyl groups are susceptible to radical attack. The initial radical addition to a vinyl group can be followed by the opening of the strained cyclotrisilazane ring. However, the stability of the resulting radical and the kinetics of ring-opening versus propagation of the vinyl group polymerization are critical factors. Studies on vinylcyclopropanes have shown that the polymerizability and the extent of ring-opening are influenced by the substituents on the ring. nih.gov While rROP of vinylcyclosilazanes is a plausible pathway, the competition between ring-opening and simple vinyl polymerization needs to be considered.

Cationic Ring-Opening Polymerization Potential

Cationic ring-opening polymerization (CROP) is another potential pathway for the polymerization of cyclosilazanes. Initiated by strong acids or Lewis acids, CROP of cyclosiloxanes often leads to a mixture of linear polymers and cyclic oligomers due to competing side reactions. researchgate.net For example, the cationic ROP of 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane initiated by trifluoromethanesulfonic acid results in a copolymer with a more ordered microstructure compared to its anionic counterpart. researchgate.net

Living ionic polymerization, both anionic and cationic, is a powerful technique for synthesizing polymers with well-defined characteristics, including molecular weight, composition, and end-group functionality, due to the absence of irreversible chain termination and transfer. researchgate.net The development of ring-expansion cationic polymerization for vinyl ethers suggests possibilities for creating well-defined cyclic polymers from acyclic vinyl monomers, a concept that could potentially be extended to vinylcyclosilazanes. rsc.org Recently, a method for synchronous cationic-anionic polymerization has been developed, allowing for the simultaneous CROP of 2-oxazolines and AROP of cyclic esters in one pot, which could open new avenues for synthesizing complex copolymers. nih.gov

Polycondensation Mechanisms of Cyclotrisilazanes

Polycondensation is a step-growth polymerization process characterized by the reaction of functional groups on monomers to form larger structural units while releasing smaller molecules such as water or ammonia (B1221849). melscience.com In the case of cyclotrisilazanes, polycondensation can occur through the reaction of Si-H and Si-NH-Si groups. nih.gov Specifically, dehydrogenation reactions between two ≡Si–H bonds or between ≡Si–H and ≡Si–NH–Si≡ groups, as well as transamination reactions of the ≡Si–NH–Si≡ groups, contribute to the crosslinking and network formation. nih.gov

This process is distinct from ROP as it involves the step-wise reaction of functional groups rather than chain-wise addition to a growing polymer chain. melscience.com The final polymer's elemental composition will differ from that of the monomer due to the elimination of small molecules. melscience.com

Crosslinking Phenomena in Polymerization Systems

Crosslinking is a critical process in the polymerization of vinylcyclosilazanes, as it is essential for the transformation of the preceramic polymer into a ceramic material with a high ceramic yield. nih.gov Crosslinking reduces the volatilization of oligomers during pyrolysis. nih.gov

Crosslinking Induced by Polymerized Vinyl Groups

The vinyl groups on the this compound molecule are primary sites for crosslinking. nih.gov This can occur through several mechanisms:

Radical Vinyl Polymerization: Initiated by heat or UV radiation, the vinyl groups can undergo radical polymerization, leading to the formation of a crosslinked network. nih.govrubbernews.com

Hydrosilylation: The reaction between Si-vinyl and ≡Si–H groups, known as hydrosilylation, is another important crosslinking pathway. nih.gov

Thiol-ene Click Chemistry: This is a well-established method for crosslinking polysilazanes, often induced by UV light. It involves the addition of a thiol group to the vinyl group of the polysilazane. nih.gov

The degree of crosslinking significantly impacts the properties of the final material. For instance, in rubbers modified with 1,2-polybutadiene, which also contains vinyl groups, crosslinking leads to increased hardness and improved oil resistance but decreased elongation at break. rubbernews.com

Role of Initiator Systems in Controlled Crosslinking

The crosslinking of this compound is pivotal in developing materials with robust thermal and mechanical properties. The choice of the initiator system plays a critical role in controlling the extent and nature of this crosslinking. Free-radical polymerization is a common method to polymerize the vinyl groups of this monomer.

Research has shown that dicumyl peroxide (DCP) is an effective free-radical initiator for the polymerization of 1,3,5-trimethyl-1,3,5-trivinylcyclotrisilazane. The polymerization can be carried out both in bulk and in solution. The concentration of the initiator and the reaction temperature are key parameters that influence the degree of crosslinking. For instance, bulk polymerization with DCP concentrations ranging from 0.1 to 1.0 wt% at temperatures between 120 and 150°C can lead to the formation of a highly crosslinked, hard, and brittle polymer.

The mechanism of crosslinking involves the decomposition of the initiator to generate free radicals, which then attack the vinyl groups of the cyclotrisilazane rings. This initiates a chain reaction, leading to the formation of a three-dimensional network structure. The control over the crosslinking density is crucial for tailoring the final properties of the polymer, such as its solubility and processability. By adjusting the initiator concentration and reaction conditions, it is possible to produce soluble pre-polymers that can be further processed before a final curing step induces full crosslinking.

While traditional free-radical polymerization provides a route to crosslinked materials, achieving a high degree of control over the network architecture remains a challenge. Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential for more precise control over the polymerization process. However, specific studies detailing the application of these advanced techniques to the controlled crosslinking of this compound are not extensively reported in the literature. The principles of these methods suggest they could be employed to synthesize well-defined polymer chains with controlled molecular weight and low dispersity, which could then be crosslinked in a more predictable manner.

Table 1: Initiator Systems for Polymerization of this compound

| Initiator System | Polymerization Type | Observations |

| Dicumyl Peroxide (DCP) | Free-Radical Polymerization | Effective for bulk and solution polymerization, leading to crosslinked or soluble polymers depending on conditions. |

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to modify the properties of polymers derived from this compound. By incorporating other vinyl monomers, it is possible to tailor characteristics such as thermal stability, mechanical strength, and solubility. The reactivity of the vinyl groups in this compound allows for its participation in copolymerization reactions with a variety of comonomers.

Common comonomers for vinylsilanes include styrene (B11656) and various acrylates and methacrylates. The copolymerization of vinyl triethoxysilane, a related vinylsilane, with methyl methacrylate (B99206) (MMA) has been successfully demonstrated using azobisisobutyronitrile (AIBN) as a free-radical initiator. This suggests that a similar approach could be employed for the copolymerization of this compound.

The composition and microstructure of the resulting copolymer are governed by the reactivity ratios of the comonomers. The reactivity ratio (r) of a monomer is the ratio of the rate constant for its own propagation to the rate constant for its reaction with the comonomer. For a given pair of monomers, M1 and M2, the reactivity ratios r1 and r2 determine the sequence of monomer units in the polymer chain.

If r1 > 1, the growing chain ending in M1 prefers to add another M1 monomer.

If r1 < 1, the growing chain ending in M1 prefers to add an M2 monomer.

If r1 ≈ 1 and r2 ≈ 1, a random copolymer is formed.

If r1 ≈ 0 and r2 ≈ 0, an alternating copolymer is formed.

The synthesis of block copolymers containing polysilazane segments is another advanced strategy. This could be achieved by utilizing controlled polymerization techniques to first synthesize a well-defined block of one polymer, which is then used as a macroinitiator for the polymerization of this compound, or vice versa. Such block copolymers could exhibit unique self-assembly behaviors and find applications in nanotechnology and advanced materials.

Table 2: Potential Copolymerization Strategies for this compound

| Comonomer | Potential Initiator | Expected Copolymer Type | Potential for Property Modification |

| Styrene | AIBN, BPO | Random or Block (with CRP) | Improved thermal stability, altered refractive index |

| Methyl Methacrylate (MMA) | AIBN, BPO | Random or Block (with CRP) | Enhanced mechanical properties, altered surface energy |

| Acrylates (e.g., Butyl Acrylate) | AIBN, BPO | Random or Block (with CRP) | Increased flexibility, lower glass transition temperature |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular and Diastereomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Trimethyltrivinylcyclotrisilazane, both ¹H and ¹³C NMR would be utilized to confirm the presence of the methyl and vinyl groups and to understand their connectivity within the cyclotrisilazane ring.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl groups attached to the silicon atoms and the protons of the vinyl groups. The integration of these signals would correspond to the ratio of methyl to vinyl protons, providing quantitative confirmation of the structure. The coupling patterns (splitting) of the vinyl protons would offer insight into their geometric arrangement.

Furthermore, due to the potential for different spatial arrangements of the methyl and vinyl substituents on the cyclotrisilazane ring, diastereomers may exist. High-resolution NMR techniques, including two-dimensional NMR (like COSY and HSQC), would be crucial for the characterization and differentiation of these potential diastereomers. The precise chemical shifts and coupling constants would be sensitive to the stereochemistry of the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-CH₃ | 0.1 - 0.3 | Singlet | 9H |

| Si-CH=CH₂ (geminal) | 5.7 - 5.9 | Doublet of Doublets | 3H |

| Si-CH=CH₂ (cis) | 5.9 - 6.1 | Doublet of Doublets | 3H |

| Si-CH=CH₂ (trans) | 6.1 - 6.3 | Doublet of Doublets | 3H |

| N-H | 1.0 - 2.0 | Broad Singlet | 3H |

Note: These are estimated values and would need to be confirmed by experimental data.

Table 2: Hypothetical ¹³C NMR Data for this compound| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Si-C H₃ | -2 to 2 |

| Si-C H=CH₂ | 130 - 135 |

| Si-CH=C H₂ | 138 - 142 |

Note: These are estimated values and would need to be confirmed by experimental data.

Mass Spectrometry (MS) for Product Identification and Molecular Weight Analysis

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, MS would be used to confirm the molecular mass, which is a fundamental characteristic.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₉H₂₁N₃Si₃. The observed isotopic pattern, due to the natural abundance of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si), would serve as a characteristic signature for a silicon-containing compound.

The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI), would reveal characteristic losses of methyl and vinyl groups, as well as fragments corresponding to the cyclotrisilazane ring structure. This fragmentation data is invaluable for confirming the identity of the synthesized product and for identifying any potential impurities or byproducts from a reaction mixture.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₂₁N₃Si₃ |

| Exact Mass | 255.1121 |

| Molecular Weight | 255.54 |

| Major Fragmentation Pathways | Loss of -CH₃, Loss of -CH=CH₂ |

Note: Fragmentation patterns are predictive and require experimental verification.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, Gas Chromatography (GC) is a particularly suitable method due to the likely volatility of the compound.

A GC analysis would be employed to determine the purity of a synthesized batch of this compound. The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative assessment of purity.

The choice of the stationary phase in the GC column is critical for achieving good separation from any starting materials, solvents, or byproducts. A non-polar or mid-polar column would likely be effective for this type of organosilicon compound. Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS, providing a definitive method for identifying each component eluting from the column. Studies on related organosilicon compounds have shown that GC is effective for their separation and analysis. nih.govnih.gov

Table 4: Illustrative Gas Chromatography Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These are example parameters and would require optimization for specific instrumentation and samples.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the atomic level. Such calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is vital for understanding the feasibility of different reaction pathways.

In the context of trimethyltrivinylcyclotrisilazane, DFT studies could illuminate the mechanisms of its polymerization. One brief mention in existing literature suggests a radical mechanism for the polycondensation of this compound, where organic groups on the silicon atoms are substituted. researchgate.net However, detailed DFT calculations that map out the potential energy surface for this or other proposed mechanisms, such as those involving the vinyl groups, are not publicly available.

A hypothetical DFT study on the polymerization of this compound could involve the parameters outlined in the following table:

Table 1: Hypothetical Parameters for DFT Analysis of this compound Polymerization

| Parameter | Description |

| Functional | A selection of functionals (e.g., B3LYP, M06-2X) would be used to model electron exchange and correlation. |

| Basis Set | A basis set such as 6-31G(d,p) or larger would be employed to describe the atomic orbitals. |

| Solvation Model | A solvent model (e.g., PCM) could be included to simulate reaction conditions in different media. |

| Calculated Properties | Key properties would include activation energies, reaction enthalpies, and optimized geometries of intermediates and transition states. |

Without experimental or published computational data, a detailed analysis of reaction mechanisms remains speculative.

Computational Modeling of Polymerization Kinetics and Thermodynamics

Computational modeling of polymerization kinetics and thermodynamics provides a bridge between molecular-level mechanisms and macroscopic material properties. Such models can predict the rate of polymerization, the evolution of molecular weight distribution, and the thermodynamic favorability of the process under various conditions.

For this compound, reports indicate that its polymerization, with NH4Br as a catalyst, results in an insoluble, colorless rubber, suggesting the formation of a cross-linked network through the vinyl groups. nih.gov However, specific kinetic and thermodynamic models derived from computational simulations are not detailed in the available literature.

A comprehensive computational study would likely involve the elements described in the table below:

Table 2: Framework for Computational Modeling of this compound Polymerization

| Modeling Aspect | Description | Potential Insights |

| Kinetic Modeling | Development of rate equations based on proposed elementary reaction steps (initiation, propagation, termination, cross-linking). | Prediction of monomer conversion over time and the influence of catalyst concentration and temperature on the polymerization rate. |

| Thermodynamic Modeling | Calculation of changes in Gibbs free energy, enthalpy, and entropy during polymerization using statistical mechanics. | Determination of the equilibrium constant and the spontaneity of the polymerization process. |

| Monte Carlo Simulations | Stochastic modeling to simulate the growth of polymer chains and the formation of the network structure. | Insights into the polymer architecture, including cross-link density and molecular weight distribution. |

The absence of such published models for this compound highlights a gap in the understanding of its transformation into a polymeric network.

Simulation of Molecular Conformations and Isomeric Distributions

Molecular dynamics (MD) and Monte Carlo simulations are essential for exploring the conformational landscape of molecules and determining the distribution of different isomers. For a cyclic molecule like this compound, these simulations can reveal the preferred spatial arrangements of the methyl and vinyl substituents on the silazane ring.

The isomeric distribution and conformational flexibility can significantly impact the reactivity of the monomer and the properties of the resulting polymer. However, specific simulation studies detailing the conformational analysis of this compound are not found in the reviewed literature.

A potential simulation study could investigate the following:

Table 3: Parameters for Simulation of this compound Conformations

| Simulation Technique | Key Parameters | Information Gained |

| Molecular Dynamics (MD) | Force field selection (e.g., COMPASS, UFF), temperature, pressure, simulation time. | Dynamic behavior of the molecule, conformational transitions, and stability of different isomers. |

| Monte Carlo (MC) | Energy functions, sampling methods. | Equilibrium distribution of cis/trans isomers and different ring puckering conformations. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach to accurately model the electronic structure of reactive sites while treating the rest of the molecule classically. | Detailed analysis of the influence of vinyl group orientation on reactivity. |

Applications in Advanced Materials Science and Engineering

Precursors for Polymer-Derived Ceramics (PDCs)

Trimethyltrivinylcyclotrisilazane serves as a key preceramic polymer for the generation of silicon carbonitride (SiCN) and silicon oxycarbonitride (SiOCN) ceramics. The polymer-to-ceramic transformation typically involves a crosslinking step followed by pyrolysis in an inert or reactive atmosphere. The vinyl groups on the cyclotrisilazane ring are particularly important for this process, as they allow for polymerization and crosslinking reactions, which are crucial for achieving a high ceramic yield and for shaping the material before ceramization.

Fabrication of Complex Ceramic Architectures via Additive Manufacturing (3D Printing)

The use of preceramic polymers like this compound is a significant advancement in the additive manufacturing of ceramics. googleapis.comrsc.org Traditional ceramic processing methods are often limited in their ability to produce complex geometries. In contrast, polymer-derived ceramics (PDCs) allow for the use of polymer-based shaping techniques, such as 3D printing, to create intricate ceramic structures. googleapis.comrsc.org

The process generally involves the formulation of a photocurable resin containing the preceramic polymer, a photoinitiator, and other additives. This resin can then be used in stereolithography (SLA) or other vat photopolymerization techniques to build a three-dimensional polymeric part layer by layer. researchgate.net Subsequent pyrolysis of this green body converts the polymeric structure into a ceramic one, retaining the complex shape with a certain degree of shrinkage. researchgate.net This approach enables the fabrication of ceramic components with sophisticated architectures like lattices and honeycombs, which are of interest for applications such as lightweight structural components, porous burners, and microelectromechanical systems (MEMS). googleapis.com

Key processing steps for fabricating PDCs via additive manufacturing are outlined below:

| Step | Description |

| Resin Formulation | The preceramic polymer (e.g., this compound) is mixed with photoinitiators and other additives to create a UV-curable resin. |

| Additive Manufacturing | A 3D printing technique, such as stereolithography, is used to build a complex polymeric structure from the resin. researchgate.net |

| Pyrolysis | The printed polymeric part is heated to high temperatures in a controlled atmosphere to convert it into a ceramic. researchgate.net |

| Densification (Optional) | Further infiltration and pyrolysis cycles or silicon infiltration can be performed to increase the density of the final ceramic part. researchgate.net |

Synthesis of Amorphous and Nanostructured Ceramic Materials

The pyrolysis of this compound and related polysilazanes at high temperatures (typically above 800°C) in an inert atmosphere leads to the formation of amorphous silicon carbonitride (SiCN) ceramics. cfmats.com The amorphous nature of these PDCs is a result of the disordered arrangement of Si, C, and N atoms that form during the decomposition of the polymer. This amorphous structure can be stable to very high temperatures.

The composition and nanostructure of the resulting ceramic can be tailored by controlling the pyrolysis conditions and the chemistry of the preceramic polymer. For instance, the introduction of other elements into the polymer backbone can lead to the formation of multicomponent amorphous ceramics with unique properties. mdpi.com The ability to generate amorphous and nanostructured ceramics is significant because these materials can exhibit properties that are different from their crystalline counterparts, such as enhanced mechanical properties, higher thermal stability, and unique electronic or optical characteristics.

Synthesis of Specialty Polymers and Resins

The reactive vinyl groups of this compound make it a versatile monomer and crosslinking agent for the synthesis of various specialty polymers and resins with tailored properties.

Development of Polysilazoxane-Modified Phenolic Resins

This compound is utilized in the modification of phenolic resins to enhance their properties. A controlled hydrolysis of this compound can yield an organic-soluble polymethylvinylsilazoxane (PMVS). googleapis.com This PMVS can then be blended with a phenolic resin to create a polysilazoxane-modified phenolic resin. This modification can improve the thermal stability and other performance characteristics of the phenolic resin.

Preparation of Functionalized Polysilazanes and Block Copolymers

The vinyl groups on the this compound ring provide active sites for various chemical modifications, allowing for the synthesis of functionalized polysilazanes. These functional groups can then be used to initiate the polymerization of other monomers, leading to the formation of block copolymers. For example, the vinyl groups can participate in hydrosilylation reactions or be targeted by radical polymerization initiators.

While direct synthesis of block copolymers using this compound as a macroinitiator is a specialized area of research, the principles of block copolymer synthesis using silicon-containing compounds are well-established. rsc.org By functionalizing the polysilazane, it can be designed to act as a macroinitiator for the polymerization of monomers like styrene (B11656) or acrylates, resulting in block copolymers with distinct polysilazane and organic polymer segments.

Role as a Crosslinking Agent in Polymeric Systems

This compound is an effective crosslinking agent, particularly for silicone elastomers. made-in-china.com The vinyl groups on the silazane ring can react with Si-H groups in a silicone polymer via hydrosilylation, a common crosslinking chemistry for silicones. This reaction forms a stable three-dimensional network, converting the liquid or gummy polymer into a solid elastomer with improved mechanical properties and thermal stability. researchgate.net The trifunctional nature of the vinyl groups on the cyclotrisilazane allows for the formation of a high crosslink density, which can significantly enhance the performance of the final material.

The table below summarizes the key reactive groups and their roles in the applications of this compound.

| Reactive Group | Role in Application |

| Vinyl (C=C) | Enables polymerization and crosslinking in PDCs, functionalization for block copolymers, and acts as a reactive site for crosslinking in elastomers. |

| Si-N bond | Forms the backbone of the preceramic polymer and contributes to the formation of the SiCN ceramic network upon pyrolysis. |

| Methyl (CH3) | Influences the solubility and processability of the preceramic polymer and contributes to the carbon content in the final ceramic. |

Precursor for Optoelectronic Materials and Electronic Devices

There is currently a lack of specific, documented research detailing the application of this compound as a direct precursor for optoelectronic materials and electronic devices in publicly available scientific literature. While organosilicon compounds, in general, are pivotal in the field of electronics, serving as precursors for silicon-based materials with tailored properties, the specific utility of this compound for these applications has not been reported.

The vinyl and methyl functionalities attached to the cyclotrisilazane ring suggest theoretical potential for polymerization and cross-linking reactions, which are fundamental processes in creating stable semiconductor and dielectric layers. The vinyl groups could, in principle, be utilized for polymerization via various mechanisms, including hydrosilylation or free-radical polymerization, to form silicon-based polymers. These polymers could then be pyrolyzed to yield silicon carbonitride (SiCN) ceramics, materials known for their high thermal stability and tunable electronic properties. However, without specific studies, the suitability and performance of this compound for these purposes remain speculative.

Below is a table outlining the theoretical potential and the current research status for this application.

| Feature | Status/Potential |

| Vinyl Group Reactivity | Potentially allows for polymerization and integration into polymer backbones. |

| Silicon-Nitrogen Backbone | Could serve as a precursor for silicon nitride or silicon carbonitride ceramics upon pyrolysis. |

| Documented Use in Optoelectronics | No specific applications found in reviewed literature. |

| Performance as a Precursor | Data on efficiency, and properties of resulting materials are not available. |

Utilization in Dendrimer Synthesis

The use of this compound in the synthesis of dendrimers has not been specifically reported in the reviewed scientific literature. Dendrimer synthesis requires monomers with precise reactivity and branching capabilities to build well-defined, generation-by-generation structures. While the this compound molecule possesses reactive vinyl groups and a cyclic core, its suitability as a core or a branching unit in traditional dendrimer synthesis methods has not been explored.

Theoretically, the three vinyl groups could act as reaction sites for the divergent growth of dendrimers. For instance, they could undergo hydrosilylation reactions with silicon-hydride functionalized branching units. However, the steric hindrance and the specific reactivity of the cyclotrisilazane ring might pose challenges for achieving the high yields and structural perfection required for dendrimer synthesis.

The table below summarizes the potential and the research gap for this application.

| Aspect | Status/Potential |

| Functional Groups for Branching | Three vinyl groups offer potential for 3-directional growth. |

| Core Structure | The cyclotrisilazane ring could theoretically act as a central core for dendrimer growth. |

| Documented Use in Dendrimer Synthesis | No specific synthetic routes or characterization of resulting dendrimers are available in the literature. |

| Challenges | Potential for side reactions, and steric hindrance may complicate controlled synthesis. |

Future Perspectives and Emerging Research Avenues

Innovations in Synthesis and Catalysis for Enhanced Control and Selectivity

The precise synthesis of polymers from trimethyltrivinylcyclotrisilazane hinges on the development of sophisticated catalytic systems that offer exceptional control over the polymerization process. Current research is moving beyond traditional catalysts to explore more refined and selective methods.

Organocatalysis, in particular, has shown significant promise for the ring-opening polymerization (ROP) of related cyclic siloxanes, such as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3). rsc.org Guanidine-based catalysts, for instance, have been successfully employed with silanol (B1196071) initiators to achieve controlled/living polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org Future work will likely focus on adapting and optimizing these organocatalytic systems specifically for this compound. The goal is to achieve even greater control over polymer architecture, including the synthesis of well-defined block copolymers by sequential monomer addition. rsc.org

Furthermore, the development of photomediated cationic ROP presents an exciting frontier. nih.gov Photoacid catalysts that can be reversibly activated and deactivated with light would enable temporal control over the polymerization process. nih.gov This "on-off" switching capability minimizes side reactions like backbiting and intermolecular chain transfer, which are common challenges in cyclosiloxane and cyclosilazane polymerization. nih.gov Such precise control is crucial for synthesizing complex, high-purity polymer structures.

A key area of investigation will be the design of catalysts that are not only highly active and selective but also robust and tolerant to various functional groups. This will expand the scope of possible copolymerizations and the range of functional materials that can be created.

Exploration of Novel Polymerization Routes and Copolymer Architectures

The vinyl groups on the this compound ring offer a gateway to a diverse range of polymerization techniques beyond simple ring-opening. These reactive sites are amenable to various addition polymerization methods, opening up possibilities for creating novel polymer backbones and complex architectures.

Future research will likely explore the use of advanced controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to polymerize the vinyl groups. This would allow for the synthesis of well-defined linear polymers or the grafting of polymer chains from the cyclotrisilazane ring, leading to comb-like or brush-like architectures. nih.gov

Moreover, the combination of ROP of the silazane ring and the polymerization of the vinyl groups could lead to the creation of intricate three-dimensional networks. For example, initial ROP could form linear polysilazane chains, which are then crosslinked through the vinyl groups via free radical or hydrosilylation reactions. This approach would allow for precise control over the crosslink density and, consequently, the mechanical and thermal properties of the final material.

The synthesis of copolymers with unique architectures is another promising avenue. By copolymerizing this compound with other cyclic monomers or vinyl monomers, materials with tailored properties can be achieved. For instance, copolymerization with monomers containing specific functionalities could introduce desired optical, electronic, or biological properties into the resulting polymer. mdpi.com The exploration of block copolymers, where segments of polysilazane are combined with other polymer blocks, could lead to self-assembling materials with ordered nanostructures. rsc.org

Expanding Applications in Next-Generation Functional Materials

The polymers derived from this compound, particularly polysilazanes, are highly valued as preceramic polymers. nih.gov These polymers can be shaped at the polymer stage and then pyrolyzed to form high-performance ceramic materials, such as silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). nih.govmdpi.com This polymer-to-ceramic conversion route offers significant advantages over traditional ceramic processing, including the ability to form complex shapes, coatings, and fibers. mdpi.comarxiv.org

Future research will focus on leveraging this capability to create advanced ceramics for extreme environments. nih.govchemeurope.com By carefully controlling the polymer architecture and the pyrolysis conditions, the composition and microstructure of the final ceramic can be tailored to achieve exceptional properties, such as ultra-high temperature stability, oxidation resistance, and superior mechanical strength. nih.govunipd.it The incorporation of other elements into the polymer backbone, for example through copolymerization, can lead to the formation of novel multi-component ceramics with unique functionalities. nih.gov

Beyond ceramics, the unique properties of polysilazanes make them attractive for a range of other applications. Their high thermal stability and chemical resistance make them suitable for use as protective coatings and sealants. dtu.dk The ability to tune their refractive index and dielectric properties through chemical modification opens up possibilities for their use in optical and electronic devices. Furthermore, the biocompatibility of certain silicon-based polymers suggests potential applications in the biomedical field, an area that remains largely unexplored for this compound-derived materials. mdpi.com

Integration of Advanced Characterization with In-Situ Monitoring Techniques

A deeper understanding of the polymerization mechanisms and the structure-property relationships of this compound-based polymers is essential for accelerating their development. The integration of advanced characterization techniques with in-situ monitoring of polymerization reactions will be a key enabler of this progress.

In-situ monitoring techniques allow for real-time observation of the polymerization process, providing valuable insights into reaction kinetics, monomer conversion, and the evolution of polymer structure. mdpi.comacs.org Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can track the consumption of monomer and the formation of new chemical bonds. acs.orgresearchgate.net Optical turbidity scanning and dynamic light scattering (DLS) can be used to monitor the formation and growth of polymer particles during polymerization in solution or dispersion. mdpi.com

For the detailed analysis of the resulting polymers, a suite of advanced characterization techniques is required. Size-exclusion chromatography (SEC) is essential for determining molecular weight and molecular weight distribution. rsc.org Spectroscopic methods like NMR and FTIR are used to elucidate the chemical structure and composition of the polymers. researchgate.netmdpi.com Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and phase transitions of the polymers. mdpi.comresearchgate.net For the characterization of the final ceramic materials, X-ray diffraction (XRD) and electron microscopy are crucial for determining the crystalline phases and microstructure. nih.gov

常见问题

Q. Table 1: Recommended Analytical Techniques

| Property | Technique | Critical Parameters |

|---|---|---|

| Purity | GC-MS | Column type (e.g., DB-5), carrier gas flow rate. |

| Thermal stability | TGA | Heating rate (10°C/min), N₂ atmosphere. |

| Crosslink density | DMA | Frequency (1 Hz), strain amplitude (0.1%). |

Q. Table 2: Safety Protocol Checklist

| Risk | Mitigation | Reference Standard |

|---|---|---|

| Inhalation | Fume hood use | OSHA 29 CFR 1910.1450 |

| Skin contact | Glove selection | ASTM D7399-18 |

| Spill management | Inert adsorbents | NFPA 704 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。